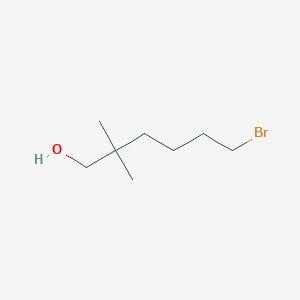

6-Bromo-2,2-dimethyl-1-hexanol

Cat. No. B8453228

M. Wt: 209.12 g/mol

InChI Key: AKVIDXHKYFQGTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06506799B1

Procedure details

In a 1-L 3-neck round-bottomed flask fitted with condenser, dropping funnel pressure equalizer and magnetic stirrer were placed dry benzene (300 ml) and 6-bromo-2,2-dimethylhexanoate (40 g, 0.159 mol) under argon. To this solution, DIBAL (400 ml as a 1M solution in hexane) was added over 45 min at room temperature, via a syringe. During the addition, the temperature rose to ca. 50° C., and when the exothermic reaction ceased, the mixture was heated to 50˜60° C. for an additional 4 hrs. The reaction mixture was allowed to reach room temperature and stir overnight. The resulting mixture was treated with water (ca. 50 ml) under vigorous stirring, while cooling in an ice-bath. Diethyl ether (200 ml) was added to facilitate the stirring. The ice bath was removed when no more evolution of gas occurred. The reaction product, as a white sludge, was filtered through a fritted glass funnel and the filtrate was evaporated under vacuum. CHCl3 (ca. 300 ml) was added to the resulting residue and the resulting solution was washed with saturated aqueous NHCl4 (200 ml) and brine (200 ml), then dried (MgSO4). The solvent was evaporated under vacuum, to provide 27.30 g (82.2% yield) of the above-titled compound: 1H NMR CDCl3, δ (ppm): 3.38 (t, J=7.4 Hz, 2H), 3.50-3.40 (brs, 1H, OH), 3.22 (d, J=5.6 Hz, 2H), 1.85 (qv, J=7.4 Hz, 2H), 1.50-1.35 (m, 2H), 1.30-1.20 (m, 2H), 0.85 (s, 6H). 13C NMR CDCl3, δ (ppm): 71.4, 37.5, 34.9; 33.9, 33.4, 23.7, 22.4.

Name

6-bromo-2,2-dimethylhexanoate

Quantity

40 g

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

82.2%

Identifiers

|

REACTION_CXSMILES

|

C1C=CC=CC=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:17])([CH3:16])[C:13]([O-])=[O:14].CC(C[AlH]CC(C)C)C.O>CCCCCC.C(OCC)C>[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:17])([CH3:16])[CH2:13][OH:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

6-bromo-2,2-dimethylhexanoate

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCC(C(=O)[O-])(C)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1-L 3-neck round-bottomed flask fitted with condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to ca. 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

when the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to 50˜60° C. for an additional 4 hrs

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling in an ice-bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed when no more evolution of gas

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction product, as a white sludge, was filtered through a fritted glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was evaporated under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

CHCl3 (ca. 300 ml) was added to the resulting residue

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting solution was washed with saturated aqueous NHCl4 (200 ml) and brine (200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under vacuum

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCCCC(CO)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.3 g | |

| YIELD: PERCENTYIELD | 82.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 82.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |